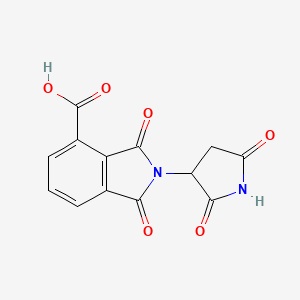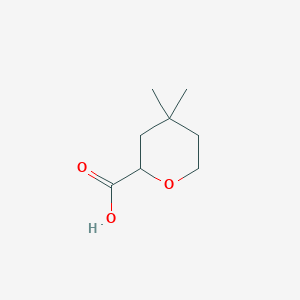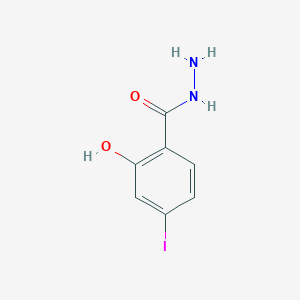
2-Hydroxy-4-iodobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-iodobenzohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the hydrazide family, which is characterized by the presence of a hydrazide functional group (-CONHNH2). The iodine atom in its structure contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-iodobenzohydrazide typically involves the reaction of 2-hydroxy-4-iodobenzoic acid with hydrazine hydrate. The process can be summarized as follows:
Starting Material: 2-Hydroxy-4-iodobenzoic acid.
Reagent: Hydrazine hydrate.
Solvent: Ethanol.
Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the formation of the hydrazide.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-iodobenzohydrazide undergoes various chemical reactions, including:
Condensation Reactions: Forms acylhydrazones when reacted with aldehydes.
Oxidation and Reduction: Can participate in redox reactions, although specific conditions and reagents vary.
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Condensation: Aldehydes in the presence of ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Acylhydrazones: Formed from condensation reactions with aldehydes.
Substituted Derivatives: Products of substitution reactions involving the iodine atom.
Scientific Research Applications
2-Hydroxy-4-iodobenzohydrazide has been explored for its potential in various scientific research applications:
Antimicrobial Agents: Exhibits activity against resistant bacterial strains, including MRSA.
Anticancer Research: Investigated for its cytotoxic properties against cancer cell lines.
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-iodobenzohydrazide involves its interaction with biological targets, leading to antimicrobial and anticancer effects. The compound’s hydrazide group can form covalent bonds with nucleophilic sites in proteins and enzymes, disrupting their function. Additionally, the iodine atom may enhance the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
2-Hydroxy-5-iodobenzohydrazide: Similar structure but with the iodine atom at a different position.
2-Hydroxy-4-methoxybenzohydrazide: Contains a methoxy group instead of iodine.
Uniqueness: 2-Hydroxy-4-iodobenzohydrazide is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for developing new antimicrobial and anticancer agents .
Properties
CAS No. |
89011-14-3 |
|---|---|
Molecular Formula |
C7H7IN2O2 |
Molecular Weight |
278.05 g/mol |
IUPAC Name |
2-hydroxy-4-iodobenzohydrazide |
InChI |
InChI=1S/C7H7IN2O2/c8-4-1-2-5(6(11)3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12) |
InChI Key |
KEOTYWZFNXXLCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)O)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



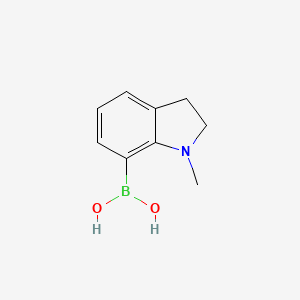
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-3-yl)methyl]carbamate](/img/structure/B13451652.png)
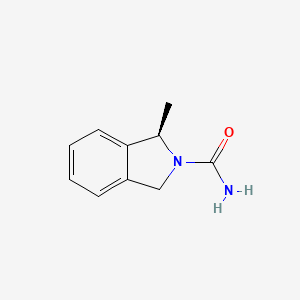
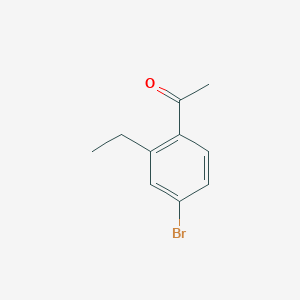
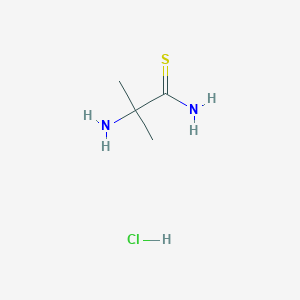
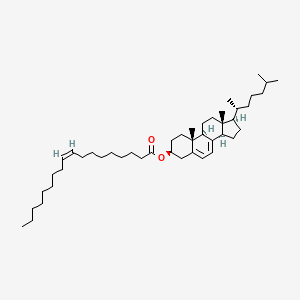
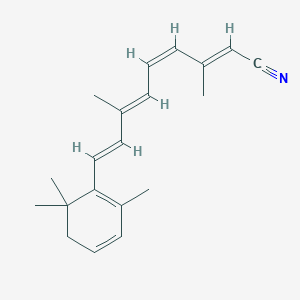
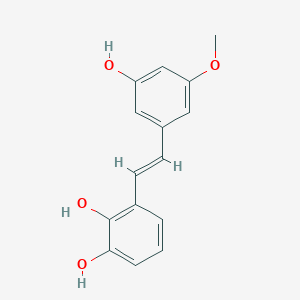
![4-[3-(Propan-2-yl)phenoxy]benzoicacid](/img/structure/B13451690.png)

![[1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine](/img/structure/B13451694.png)
